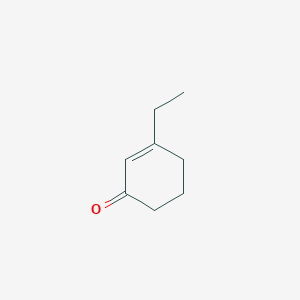

3-Ethylcyclohex-2-en-1-one

Description

Contextualization within Cyclohexenone Chemistry

Cyclohexenone and its derivatives are fundamental building blocks in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals and fragrances. wikipedia.orgchemeurope.com The core cyclohexenone structure is a six-membered ring containing a ketone and a double bond. The reactivity of cyclohexenones is largely dictated by the presence of the enone functional group, which has two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition). wikipedia.org

The specific placement of the ethyl group at the 3-position in 3-ethylcyclohex-2-en-1-one influences its steric and electronic properties, thereby modulating its reactivity in comparison to the parent cyclohexenone or other substituted analogs. For instance, the ethyl group can sterically hinder the approach of nucleophiles to the β-carbon, potentially affecting the regioselectivity of addition reactions.

The synthesis of cyclohexenone derivatives is a well-established area of organic chemistry. organic-chemistry.org Common methods for their preparation include the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Other synthetic routes involve the dehydrogenation of the corresponding saturated cyclohexanones or functional group manipulations of other cyclic precursors. organic-chemistry.org For example, this compound can be synthesized through the alkylation of cyclohexanone (B45756) followed by dehydrogenation.

Significance in Organic Synthesis and Chemical Sciences

The significance of this compound in organic synthesis lies in its utility as a versatile building block for the construction of more complex molecular architectures. evitachem.com The conjugated enone system allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of natural products, pharmaceuticals, and other target molecules. wikipedia.org

Key reactions involving this compound and other cyclohexenones include:

Michael Addition: This is a conjugate addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). wikipedia.orgambeed.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. masterorganicchemistry.com

Robinson Annulation: This is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com It is a cornerstone in the synthesis of steroids and other polycyclic compounds. wikipedia.org

Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The carbon-carbon double bond can also be selectively reduced under certain conditions.

Oxidation: The compound can be oxidized to form other functional groups.

The strategic incorporation of the ethyl group in this compound can be exploited to introduce specific stereocenters and functional groups into the target molecule, highlighting its importance in stereoselective synthesis. The development of catalytic enantioselective methods for reactions involving cyclohexenones continues to be an active area of research. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| IUPAC Name | This compound |

| Molar Mass | 124.18 g/mol |

| CAS Number | 17299-34-2 |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVPNKUEOFRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286058 | |

| Record name | 3-ethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-34-2 | |

| Record name | NSC43635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylcyclohex 2 En 1 One

Established Synthetic Pathways

Established routes for the synthesis of 3-Ethylcyclohex-2-en-1-one and its derivatives often rely on foundational reactions in organic chemistry that are well-documented for their reliability and broad applicability in constructing six-membered ring systems.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. purdue.eduadichemistry.com Their application in synthesizing 3-substituted cyclohexenones typically involves the 1,4-conjugate addition of an organomagnesium halide to a cyclohexenone precursor or the 1,2-addition to a diketone followed by dehydration.

Specifically, for this compound, an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), can be reacted with 1,3-cyclohexanedione. The Grignard reagent adds to one of the carbonyl groups. A subsequent acid-catalyzed dehydration step removes the resulting hydroxyl group and forms the α,β-unsaturated system, yielding the final product. The polarity of the carbon-magnesium bond, which places a partial negative charge on the carbon atom, allows the ethyl group to act as a potent nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org

Reaction Overview: Grignard Addition to a Diketone

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

|---|

Condensation reactions are a cornerstone of ring formation in organic synthesis. The Robinson annulation is a classic and powerful method for the synthesis of substituted cyclohexenones. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. jk-sci.comorganic-chemistry.org

To synthesize this compound via this pathway, a suitable enolate, such as that derived from cyclohexanone (B45756), would react with an α,β-unsaturated ketone like ethyl vinyl ketone. However, a more direct approach involves the reaction of a 1,5-diketone. For instance, the condensation of 2,4-heptanedione with a suitable reagent under basic or acidic conditions can lead to the formation of the cyclohexenone ring through an intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org The process creates two new carbon-carbon bonds and a new six-membered ring in a single sequence. libretexts.org

Acid-catalyzed cyclization provides a general route to cyclohexenone synthesis. This approach typically involves the intramolecular cyclization of an acyclic precursor, such as a 1,5-diketone, which can be promoted by acid. jk-sci.com The acid protonates one of the carbonyl groups, activating it towards nucleophilic attack by an enol or enolate formed at the other end of the chain. The resulting aldol addition product then readily dehydrates under the acidic conditions to afford the stable cyclohexenone ring.

Another versatile method involves the acid-mediated cyclization of alkynoic acids. For example, derivatives of 5-hexynoic acid can be converted to their corresponding acyl chlorides and then cyclized in the presence of a Lewis acid like indium(III) chloride to form a 3-chloro-2-cyclohexenone intermediate. This intermediate can then be further modified. nih.govresearchgate.net While not a direct synthesis of the 3-ethyl derivative, this demonstrates the principle of acid-catalyzed cyclization for creating the core cyclohexenone structure.

Advanced and Stereoselective Synthesis

Modern synthetic chemistry often demands control over the three-dimensional arrangement of atoms, or stereochemistry. Advanced methodologies for synthesizing this compound focus on achieving high levels of stereoselectivity, producing a specific enantiomer or diastereomer of the target molecule.

Asymmetric synthesis aims to produce chiral compounds in an enantiomerically pure form. wikipedia.org This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com

In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule. researchgate.net This creates a chiral environment that directs the nucleophilic addition of an ethyl group (from a Grignard reagent or other organometallic species) to a specific face of the molecule. This diastereoselective transformation results in one diastereomer being formed in significant excess. Subsequently, the chiral auxiliary is cleaved and removed, yielding the enantiomerically enriched 3-ethylcyclohexanone, which can then be converted to the target enone. slideshare.net Rhodium-catalyzed asymmetric 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone is another powerful method for creating chiral 3-substituted cyclohexanones. nih.gov

Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example Compound | Typical Application |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric alkylations, aldol reactions |

| Amino Alcohols | (1R,2S)-(-)-Pseudoephedrine | Asymmetric alkylation of amides wikiwand.com |

| Menthol Derivatives | (-)-8-Phenylmenthol | Ene reactions, prostaglandin synthesis slideshare.net |

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is relocated in an intramolecular process, accompanied by a shift in the pi electron system. wikipedia.orglibretexts.org The wikipedia.orgwikipedia.org-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements, is a powerful tool for stereoselective carbon-carbon bond formation. wikipedia.orgresearchgate.netnih.gov

The Claisen rearrangement, specifically, can be adapted for the synthesis of substituted cyclohexenones. rsc.orgnih.gov This would involve a precursor such as a chiral allyl vinyl ether derived from a cyclohexanone system. Upon heating, the molecule undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement. libretexts.org This process proceeds through a highly ordered, chair-like transition state, which effectively transfers the chirality from the starting material to the product, resulting in high stereoselectivity. acs.org The resulting γ,δ-unsaturated carbonyl compound can then be transformed into the desired 3-ethylcyclohexenone derivative. This route is particularly advantageous for constructing sterically congested stereocenters with a high degree of control. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving energy efficiency compared to conventional heating methods. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the provided research, the synthesis of related cyclohexenone derivatives using this technology offers significant insights into potential methodologies.

One prominent application of microwave irradiation is in condensation reactions. For instance, the crossed aldol condensation of cyclohexanone with various benzaldehyde derivatives to form dibenzylidenecyclohexanone derivatives has been successfully carried out under microwave irradiation. ugm.ac.idresearchgate.net In a typical procedure, cyclohexanone and an aldehyde are reacted in the presence of a catalyst like sodium hydroxide for a very short duration (e.g., 2 minutes), resulting in high yields (up to 100%). ugm.ac.idresearchgate.net This approach highlights the potential for rapidly constructing the cyclohexenone core through microwave-assisted aldol chemistry.

Furthermore, microwave irradiation has been effectively used in one-pot, three-component reactions to produce complex amino-cyclohexene derivatives. jocpr.comresearchgate.net These reactions demonstrate the utility of microwaves in facilitating sequential reactions, including Aldol-Knoevenagel condensation and Michael additions, in a single synthetic operation. researchgate.net Another relevant method involves the microwave-assisted reaction of 1,3-cyclohexanedione with various alcohols to synthesize 3-alkoxy-2-cyclohexen-1-ones. This demonstrates a rapid and efficient way to functionalize the C-3 position of the cyclohexenone ring system under microwave conditions.

A modular synthetic method for preparing substituted cyclohexenone acids from phenyl pyruvate and enones has also been developed under microwave-assisted conditions, yielding products in up to 86% isolated yield. nih.gov These examples collectively suggest that established cyclohexenone syntheses, such as the Robinson annulation or intramolecular aldol condensations of appropriate diketone precursors, could be significantly optimized for the production of this compound by adapting them to microwave-assisted protocols.

Table 1: Examples of Microwave-Assisted Synthesis of Cyclohexenone Derivatives

| Reactants | Product Type | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| Benzaldehyde, Cyclohexanone | Dibenzylidenecyclohexanone | NaOH | 2 min | 98% ugm.ac.idresearchgate.net |

| 4-Methoxybenzaldehyde, Cyclohexanone | Bis(4-methoxybenzylidene)cyclohexanone | NaOH | 2 min | 100% ugm.ac.idresearchgate.net |

| Amino alcohols, Acetylacetone, Aromatic aldehydes | Amino-cyclohexene derivatives | - | Not Specified | ~85% jocpr.comresearchgate.net |

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound scaffold is crucial for creating analogues with diverse chemical properties. Key strategies include halogenation and conjugate addition reactions, which allow for the introduction of various substituents at specific positions on the cyclohexenone ring.

Halogenation Methods (e.g., synthesis of iodo-substituted cyclohexenones)

The introduction of a halogen atom, particularly iodine, onto the cyclohexenone core creates a versatile synthetic handle for further cross-coupling reactions. The direct synthesis of α-iodo-α,β-unsaturated ketones from their corresponding enones is a well-established transformation. researchgate.net

An efficient method for the selective iodination at the α′-position (the carbon adjacent to the carbonyl group but not in the double bond) of α,β-unsaturated ketones involves the use of copper(II) oxide and molecular iodine. organic-chemistry.org This approach is noted for its high yields, mild reaction conditions, and the use of inexpensive reagents. Under these neutral conditions, the copper(II) oxide is believed to act as a catalyst, activating the iodine, and as a base to neutralize the hydrogen iodide byproduct. organic-chemistry.org This method allows for the direct conversion of an enone like this compound to its α′-iodo derivative.

General Reaction Scheme for α'-Iodination of an Enone:

This transformation provides a direct pathway to compounds such as 3-ethyl-6-iodocyclohex-2-en-1-one, a valuable intermediate for introducing further molecular complexity.

Conjugate Addition Reactions (e.g., arylboronic acids to enones)

Conjugate addition, or 1,4-addition, is a powerful C-C bond-forming reaction that introduces substituents at the β-position of α,β-unsaturated carbonyl compounds. The addition of aryl groups to cyclic enones using organoboron reagents is a particularly well-developed and versatile methodology. nih.gov Both rhodium and palladium-catalyzed systems have proven highly effective for this transformation.

Rhodium-Catalyzed Conjugate Addition: Rhodium(I) complexes are excellent catalysts for the 1,4-conjugate addition of arylboronic acids to cyclic enones. nih.govacs.orgacs.org These reactions are often carried out in aqueous solvent mixtures at moderate temperatures (e.g., 50 °C) and can proceed in high yields. acs.orgacs.org A combination of a rhodium precursor, such as (acac)Rh(CO)₂ (acetylacetonatodicarbonylrhodium(I)), and a phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane) is highly effective. acs.orgacs.org The reaction proceeds under neutral conditions and is tolerant of a wide range of functional groups on the arylboronic acid. organic-chemistry.org

Palladium-Catalyzed Conjugate Addition: Palladium complexes also catalyze the asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones, such as 3-methylcyclohexen-2-one, which is structurally similar to this compound. nih.gov These reactions are significant as they can create all-carbon quaternary stereocenters with high enantioselectivity. nih.govresearchgate.net A common catalytic system involves a palladium(II) salt, like Pd(OCOCF₃)₂, and a chiral ligand, such as a pyridinooxazoline (PyOX) ligand. nih.gov These reactions demonstrate remarkable tolerance to both air and water, making them operationally simple. nih.gov

The outcome of these reactions is the formation of a β,β-disubstituted cyclic ketone. For this compound, this would result in a 3-ethyl-3-arylcyclohexan-1-one derivative.

Table 2: Transition Metal-Catalyzed Conjugate Addition of Phenylboronic Acid to Cyclic Enones

| Enone Substrate | Catalyst System | Ligand | Solvent | Temp (°C) | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Cyclohexenone | (acac)Rh(CO)₂ | dppb | MeOH/H₂O | 50 | 98% | acs.orgacs.org |

| 2-Cyclohexenone | Pd(OCOCF₃)₂ | (S,S)-Me-DuPHOS | Dioxane/H₂O | 50 | 95% | rug.nl |

Spectroscopic and Structural Elucidation Studies of 3 Ethylcyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Ethylcyclohex-2-en-1-one provides valuable insights into the electronic environment of the protons in the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons.

A detailed analysis of the ¹H NMR spectrum reveals the following characteristic signals:

A triplet corresponding to the methyl protons (CH₃) of the ethyl group.

A quartet arising from the methylene (B1212753) protons (CH₂) of the ethyl group, which are coupled to the adjacent methyl protons.

Signals corresponding to the methylene protons of the cyclohexenone ring at positions 4, 5, and 6.

A signal for the vinylic proton at position 2.

The specific chemical shifts and coupling constants (J) provide definitive evidence for the connectivity of the atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl-CH₃ | 1.1 | Triplet | 7.4 |

| Cyclohexyl-C5-H₂ | 1.99 | Multiplet | |

| Ethyl-CH₂ | 2.22-2.27 | Multiplet | |

| Cyclohexyl-C4-H₂ | 2.29 | Triplet | 5.7 |

| Cyclohexyl-C6-H₂ | 2.36 | Triplet | 3.3 |

| Vinylic-C2-H | 5.87 | Triplet | 1.4 |

This data is based on a 500 MHz spectrum in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound displays distinct signals for each of the eight carbon atoms.

The key resonances in the ¹³C NMR spectrum are:

A signal in the downfield region corresponding to the carbonyl carbon (C=O).

Signals for the two olefinic carbons of the α,β-unsaturated system.

Resonances for the methylene carbons of the cyclohexenone ring.

Signals for the methyl and methylene carbons of the ethyl group.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | 11.2 |

| Cyclohexyl-C5 | 22.7 |

| Ethyl-CH₂ | 29.7 |

| Cyclohexyl-C4 | 30.8 |

| Cyclohexyl-C6 | 37.4 |

| Vinylic-C2 | 124.5 |

| Vinylic-C3 | 167.8 |

| Carbonyl-C1 | 200.0 |

This data is based on a 125 MHz spectrum in CDCl₃.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, COSY, HSQC, NOESY)

Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling relationships between protons, confirming the connectivity within the ethyl group and the cyclohexenone ring. For instance, cross-peaks would be expected between the ethyl CH₂ and CH₃ protons, as well as between adjacent methylene groups in the ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry of the molecule, although for a relatively simple and flexible molecule like this compound, its utility might be more focused on confirming through-space interactions between the ethyl group and the ring protons.

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A vapor-phase IR spectrum is available in public databases. nih.gov

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in a conjugated ketone, typically appearing in the region of 1650-1680 cm⁻¹.

C=C Stretch: An absorption band for the carbon-carbon double bond of the enone system, usually found around 1600-1640 cm⁻¹.

C-H Stretch: Bands corresponding to the stretching vibrations of sp²-hybridized C-H bonds (vinylic) and sp³-hybridized C-H bonds (aliphatic).

C-H Bend: Absorptions related to the bending vibrations of the various C-H bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1680 |

| C=C (Alkene) | 1600 - 1640 |

| C-H (sp²) | 3000 - 3100 |

| C-H (sp³) | 2850 - 3000 |

Mass Spectrometry (MS) Applications in Structural Elucidation (e.g., GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound. nih.gov

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.18 g/mol ). The fragmentation pattern would be expected to arise from characteristic cleavages of the molecule. Potential fragmentation pathways could include:

Loss of the ethyl group.

Cleavage of the cyclohexenone ring.

Retro-Diels-Alder reactions.

While a detailed experimental mass spectrum with fragmentation analysis for this specific compound is not widely published, the predicted collision cross section values for various adducts have been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 125.09609 | 123.9 |

| [M+Na]⁺ | 147.07803 | 131.0 |

| [M-H]⁻ | 123.08153 | 127.5 |

| [M+NH₄]⁺ | 142.12263 | 146.4 |

| [M+K]⁺ | 163.05197 | 129.9 |

| [M]⁺ | 124.08826 | 121.8 |

X-ray Diffraction Analysis (for crystalline derivatives)

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. However, this technique requires a crystalline sample. As this compound is a liquid at room temperature, X-ray diffraction analysis would necessitate the preparation of a suitable crystalline derivative.

There is no information available in the surveyed literature regarding the synthesis and X-ray crystallographic analysis of any crystalline derivatives of this compound. In principle, a crystalline derivative could be formed through reactions involving the ketone functionality, such as the formation of a semicarbazone, oxime, or hydrazone. The resulting crystalline solid could then be subjected to single-crystal X-ray diffraction to provide precise bond lengths, bond angles, and conformational details of the molecular structure. For instance, a study on a different cyclohexanone (B45756) derivative revealed a chair conformation for the cyclohexane (B81311) ring. consensus.app

Reactivity and Reaction Mechanisms of 3 Ethylcyclohex 2 En 1 One

Electrophilic Addition Reactions

While the conjugated system of α,β-unsaturated ketones is often targeted by nucleophiles at the β-carbon, electrophilic addition to the carbon-carbon double bond can also occur. The carbonyl group, being electron-withdrawing, deactivates the double bond towards electrophiles compared to a simple alkene. However, under appropriate conditions, reactions with electrophiles such as halogens or hydrohalic acids can proceed. The regioselectivity of such additions is dictated by the electronic effects of the carbonyl group and the stability of the resulting carbocation intermediate.

Nucleophilic Addition Reactions (e.g., Michael Addition)

The most characteristic reaction of 3-ethylcyclohex-2-en-1-one is the nucleophilic conjugate addition, commonly known as the Michael addition. masterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). youtube.com This 1,4-addition is favored due to the electronic delocalization that places a partial positive charge on the β-carbon. masterorganicchemistry.com

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate, typically at the α-carbon, yields the final 1,4-adduct. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can act as Michael donors. masterorganicchemistry.com

Table 1: Michael Addition Reaction

| Reactant | Nucleophile (Michael Donor) | Product |

| This compound | Diethyl malonate | Diethyl 2-(3-ethyl-2-oxocyclohexyl)malonate |

| This compound | Gilman reagent (e.g., (CH₃)₂CuLi) | 3-Ethyl-3-methylcyclohexan-1-one |

Diels-Alder Cycloaddition Reactions with Acyclic Dienes

This compound can act as a dienophile in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with an alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org The electron-withdrawing nature of the carbonyl group in this compound enhances its reactivity as a dienophile. libretexts.org

The rate of Diels-Alder reactions can be significantly influenced by reaction conditions. High pressure can accelerate the reaction by favoring the more compact transition state, often leading to improved yields and selectivities. researchgate.netnih.gov

Lewis acids are also commonly employed as catalysts in Diels-Alder reactions. libretexts.org They coordinate to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive towards the diene. nih.gov This catalysis not only increases the reaction rate but can also enhance the regioselectivity and stereoselectivity of the cycloaddition. rsc.orgmdpi.com Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). libretexts.orgnih.gov

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. masterorganicchemistry.comlibretexts.org When a cyclic dienophile like this compound reacts with a diene, two diastereomeric products, the endo and exo adducts, can be formed. libretexts.org The endo product, where the substituents of the diene are oriented towards the double bond of the dienophile in the transition state, is often the kinetically favored product due to secondary orbital interactions. libretexts.orgyoutube.com

The reaction of this compound with acyclic dienes provides a route to the synthesis of angularly substituted polycyclic systems. The initial Diels-Alder adduct contains a new six-membered ring fused to the original cyclohexenone ring, with the ethyl group at an angular position.

Table 2: Stereochemical Outcomes in Diels-Alder Reactions

| Diene | Dienophile | Conditions | Major Product |

| 1,3-Butadiene | This compound | Thermal | Endo adduct |

| Isoprene (B109036) | This compound | Lewis Acid Catalysis | Enhanced formation of a specific regioisomer |

Rearrangement Reactions

Cyclohexenone systems, including this compound, can undergo various rearrangement reactions. One notable example is the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. For instance, the formation of substituted cyclohexenones can be achieved through a tandem reaction sequence that involves a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a hemiketal intermediate, followed by an intramolecular aldol (B89426) condensation. nih.govacs.org This type of rearrangement is a powerful method for the stereoselective construction of carbon-carbon bonds. nih.gov

Acidity of Protons and Resonance Stabilization in Cyclohexenones

The protons on the α-carbons (the carbons adjacent to the carbonyl group) of ketones are acidic. ncert.nic.in In this compound, the protons at the C-4 and C-6 positions are α to the carbonyl group. The acidity of these protons is due to the electron-withdrawing inductive effect of the carbonyl group and, more importantly, the resonance stabilization of the resulting enolate conjugate base. ncert.nic.inreddit.comlibretexts.org When an α-proton is removed by a base, the negative charge on the α-carbon can be delocalized onto the electronegative oxygen atom through resonance. organicchemistrytutor.com This stabilization of the conjugate base makes the corresponding proton more acidic. libretexts.org

The protons at C-4 are vinylic and generally less acidic, while the protons at C-6 are allylic to the double bond and α to the carbonyl, making them the most acidic protons in the molecule. Deprotonation at C-6 leads to a highly stabilized enolate.

Theoretical and Computational Investigations of 3 Ethylcyclohex 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of molecules like 3-Ethylcyclohex-2-en-1-one. The electronic nature of this α,β-unsaturated ketone is characterized by a conjugated system involving the C=C double bond and the C=O carbonyl group. This conjugation significantly influences the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the parent compound, cyclohex-2-en-one, DFT calculations reveal the distribution and energies of these orbitals. The HOMO is typically a π-orbital with significant electron density on the C=C bond, while the LUMO is a π*-orbital with a large coefficient on the carbonyl carbon. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's reactivity and its electronic absorption properties.

The introduction of an ethyl group at the 3-position is expected to influence the electronic structure through inductive and hyperconjugative effects. The electron-donating nature of the ethyl group will likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. This, in turn, would suggest a potential increase in reactivity and a red-shift in the electronic absorption spectrum compared to the unsubstituted cyclohexenone.

Table 1: Representative Calculated Electronic Properties for Cyclohex-2-en-1-one (as an analogue for this compound) (Note: These values are illustrative and based on typical DFT calculations for cyclohex-2-en-1-one. The actual values for this compound would require specific calculations.)

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Influences chemical reactivity and UV-Vis absorption. |

| Dipole Moment | ~ 3.5 D | Indicates the polarity of the molecule. |

Reaction Pathway Modeling and Kinetic Studies

Theoretical modeling of reaction pathways provides a molecular-level understanding of the mechanisms and kinetics of chemical transformations involving this compound. Common reactions for α,β-unsaturated ketones include nucleophilic (Michael) addition, electrophilic addition to the double bond, and reactions at the carbonyl group.

Transition State Theory (TST) is a cornerstone of these investigations, allowing for the calculation of activation energies and reaction rates. For a reaction such as the Michael addition of a nucleophile to the β-carbon of the enone system, computational methods can map the potential energy surface, identifying the transition state structure and its energy relative to the reactants and products.

More advanced methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Variational Transition State Theory (VTST) can be employed for a more detailed analysis of reaction kinetics, especially for unimolecular reactions or those occurring under varying pressure and temperature conditions. These models would be crucial in understanding, for example, the thermal decomposition or isomerization pathways of this compound.

Table 2: Illustrative Calculated Activation Energies for Reactions of α,β-Unsaturated Ketones (Note: These are generalized values for typical reactions of cyclohexenone derivatives and serve as an example.)

| Reaction Type | Nucleophile/Reagent | Calculated Activation Energy (kcal/mol) |

| Michael Addition | Thiol | 10-15 |

| Diels-Alder Reaction | Butadiene | 20-25 |

| Epoxidation | Peroxy Acid | 15-20 |

Conformational Analysis and Stereochemical Predictions

The six-membered ring of this compound is not planar and exists in various conformations. Computational conformational analysis is essential for identifying the most stable three-dimensional structures and understanding their relative energies. The cyclohexenone ring itself adopts a half-chair or a twisted-boat conformation.

The presence of the ethyl group at the 3-position, which is part of the double bond, simplifies the conformational analysis of the ring compared to a saturated cyclohexane (B81311). However, the orientation of the ethyl group itself (the C-C bond rotation) will have different energetic minima. The most stable conformation will seek to minimize steric interactions. It is predicted that the ethyl group will orient itself to avoid steric clashes with the adjacent methylene (B1212753) group of the ring.

For reactions that create new stereocenters, computational chemistry can be a powerful tool for predicting the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, one can predict which product will be favored. For instance, in a nucleophilic attack on the carbonyl carbon, the facial selectivity (attack from the top or bottom face) can be assessed by comparing the energies of the corresponding transition states.

Table 3: Predicted Relative Energies of this compound Ring Conformations (Hypothetical) (Note: This table is illustrative, as specific computational data for this molecule is not readily available.)

| Conformation | Relative Energy (kcal/mol) | Key Structural Feature |

| Half-Chair | 0.0 (Reference) | Most stable conformation for cyclohexenone ring. |

| Twisted-Boat | > 5.0 | Higher energy, more flexible conformation. |

Prediction of Spectroscopic Parameters and Collision Cross Sections

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental NMR spectra and in distinguishing between different isomers or conformers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are useful for identifying characteristic functional group vibrations, such as the C=O and C=C stretching frequencies in the enone system.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum. By calculating the energies of electronic transitions and their oscillator strengths, one can predict the λmax values, which correspond to the absorption maxima.

Collision Cross Section (CCS): The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. Theoretical methods, such as the trajectory method, can be used to calculate the CCS of protonated or other ionic forms of this compound, aiding in its identification in complex mixtures.

Table 4: Illustrative Predicted Spectroscopic Data for a Cyclohexenone Derivative (Note: These values are based on general knowledge and calculations for similar structures and are for illustrative purposes.)

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~198 ppm |

| ¹³C NMR Chemical Shift (α-carbon) | ~125 ppm |

| ¹³C NMR Chemical Shift (β-carbon) | ~150 ppm |

| IR Stretching Frequency (C=O) | ~1680 cm⁻¹ |

| UV-Vis λmax (π → π*) | ~230 nm |

Applications in Organic Synthesis and Chemical Biology

Building Block for Complex Molecule Synthesis

The concept of using simple, well-defined chemical "building blocks" to construct complex molecules in a streamlined and efficient manner has gained significant traction in organic chemistry. illinois.eduyoutube.com 3-Ethylcyclohex-2-en-1-one serves as such a building block, providing a six-membered carbon ring scaffold that is prevalent in many biologically active compounds. The ethyl group at the 3-position and the enone functionality offer specific steric and electronic properties that can be exploited for selective chemical modifications.

Chemists utilize this compound to introduce the cyclohexenone core into larger molecules through various reactions. The reactivity of the conjugated system allows for predictable transformations, making it a reliable component in multi-step syntheses. This building-block approach simplifies the process of creating diverse molecular derivatives, as the core structure can be systematically modified to explore structure-activity relationships. illinois.edu

Precursor in Natural Product Synthesis

The cyclohexenone motif is a common structural element in a multitude of natural products. Consequently, this compound and its analogs are important starting materials or intermediates in the total synthesis of these complex molecules.

Terpene and Irone Analogs: Terpenes are a vast class of natural products built from isoprene (B109036) units. hawaii.educore.ac.uk Many terpenes and their derivatives, such as irones (found in the scent of iris), feature six-membered rings. The synthesis of these compounds often involves the construction or modification of a cyclohexene (B86901) ring system. The regio- and stereospecific synthesis of dienes, which are common in terpenes, can sometimes be achieved using precursors containing the cyclohexene framework. nih.gov

Steroid Analogs: Steroids are characterized by their four-ring core structure. The A-ring of many steroids is a cyclohexene or cyclohexenone derivative. The synthesis of novel steroid analogs, which may possess altered pharmacological properties, can involve the use of substituted cyclohexenones as starting materials for constructing the A-ring. beilstein-journals.org

Vitamin D Derivatives: The active form of vitamin D, 1α,25-dihydroxyvitamin D3, and its analogs are crucial regulators of various biological processes. nih.govmdpi.com These molecules contain a seco-steroid structure where the B-ring is opened, but the A-ring remains a modified cyclohexane (B81311) derivative. nih.govsymeres.com The synthesis of novel vitamin D analogs, particularly those with modifications on the A-ring, is an active area of research aimed at developing therapeutics with improved efficacy and reduced side effects like hypercalcemia. mdpi.commdpi.com Synthetic strategies often involve the coupling of an A-ring synthon, which can be a derivative of cyclohexanone (B45756), with the remainder of the molecule (the CD-ring system). nih.govmdpi.com

The table below summarizes the application of the cyclohexenone core in the synthesis of various natural product analogs.

| Natural Product Class | Role of Cyclohexenone Precursor | Example Application |

| Terpenes/Irones | Provides the foundational six-membered ring structure. | Synthesis of complex polycyclic terpenes. core.ac.ukscispace.com |

| Steroids | Serves as the starting point for the A-ring of the steroid nucleus. | Creation of spiro heterocyclic steroids with novel biological activities. beilstein-journals.org |

| Vitamin D Derivatives | Acts as the A-ring synthon for coupling with the CD-ring portion. | Development of 19-nor-Vitamin D analogs with selective biological actions. nih.govmdpi.com |

Intermediate in Specialty Chemical Production

Beyond its role in the synthesis of complex, biologically active molecules, this compound and related cyclohexenones serve as intermediates in the production of various specialty chemicals. These include compounds used in the fragrance and flavor industries, where the cyclohexenone structure can contribute to specific desirable organoleptic properties. The synthesis of substituted cyclohexenone derivatives is a key step in creating a range of fine chemicals. acs.orgrsc.org For instance, 3-methylcyclohex-2-en-1-one is used in the synthesis of pharmaceuticals and pesticides. biosynth.com

Role as a Chemical Reagent in Laboratory Methodologies

The reactivity of the α,β-unsaturated ketone system in this compound makes it a useful reagent in various laboratory methodologies. sigmaaldrich.com The conjugated system has two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in a variety of important carbon-carbon bond-forming reactions.

Key reactions involving cyclohexenone reagents include:

Michael Addition: Nucleophiles preferentially add to the β-carbon of the enone system in a conjugate addition reaction. This is a widely used method for forming carbon-carbon and carbon-heteroatom bonds.

Diels-Alder Reaction: The double bond of the cyclohexenone can act as a dienophile, reacting with a conjugated diene to form a bicyclic system. This [4+2] cycloaddition is a powerful tool for constructing complex cyclic molecules.

Enolate Chemistry: The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations.

The specific substitution on the cyclohexenone ring, such as the ethyl group in this compound, influences the stereochemical and regiochemical outcome of these reactions, providing chemists with a tool to control the synthesis of specific isomers.

Environmental Fate and Degradation Pathways

Biotransformation Studies (e.g., enzymatic transformations leading to hydroxylated derivatives)

The biotransformation of 3-Ethylcyclohex-2-en-1-one is anticipated to be primarily mediated by microbial enzymes. Microorganisms, particularly fungi and bacteria, are known to metabolize cyclic ketones and related compounds through oxidative pathways. These transformations typically involve the introduction of hydroxyl groups, which increases the water solubility of the compound and facilitates further degradation.

Fungal biotransformation has been shown to be effective in metabolizing alkylated cycloalkanes. For instance, studies on methyl- and ethylcyclohexane (B155913) with the yeasts Candida maltosa and Trichosporon mucoides have revealed that the degradation process includes hydroxylation of the cycloalkane ring at various positions (C2, C3, and C4) and subsequent oxidation to the corresponding ketones. nih.gov Furthermore, oxidation of the alkyl side chain to form hydroxylated and acidic products is a common pathway. nih.gov In the case of this compound, it is plausible that fungi could hydroxylate the cyclohexene (B86901) ring or the ethyl group.

Bacterial degradation of cyclic ketones is also well-documented. For example, some bacteria can metabolize cyclohexanone (B45756) by introducing an oxygen atom into the ring to form a lactone, which is then further hydrolyzed. While this compound is an α,β-unsaturated ketone, which may influence the enzymatic attack, the general principle of enzymatic oxidation is likely to be a key degradation mechanism.

The initial enzymatic attack on this compound could lead to the formation of various hydroxylated derivatives. The table below outlines potential biotransformation products based on known microbial metabolic pathways for similar compounds.

| Potential Transformation | Enzyme Class (Hypothesized) | Potential Product | Significance |

|---|---|---|---|

| Ring Hydroxylation | Cytochrome P450 Monooxygenases, Dioxygenases | Hydroxy-3-ethylcyclohex-2-en-1-one isomers | Increases polarity and susceptibility to further degradation. |

| Ethyl Group Hydroxylation | Monooxygenases | 3-(1-Hydroxyethyl)cyclohex-2-en-1-one | Initiates side-chain degradation. |

| Epoxidation of Double Bond | Monooxygenases | 3-Ethyl-2,3-epoxycyclohexan-1-one | Leads to ring-opening products. |

| Reduction of Double Bond | Ene-reductases | 3-Ethylcyclohexanone | Removes the α,β-unsaturation, potentially altering the degradation pathway. |

Chemical Degradation Mechanisms in Environmental Contexts

In addition to biological breakdown, this compound can be subject to abiotic degradation processes in the environment. The primary mechanisms for chemical degradation are likely to be photolysis and oxidation.

Photodegradation, or the breakdown of molecules by light, is a potential fate for cyclohexenone derivatives present in sunlit surface waters or on soil surfaces. The α,β-unsaturated ketone chromophore in this compound can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. One known photochemical reaction for some cyclohexenones is photodimerization, where two molecules react to form a cyclobutane (B1203170) derivative. researchgate.net Other photochemical reactions could include isomerization or photo-oxidation, leading to the formation of smaller, more soluble degradation products.

Chemical oxidation in the environment can occur through reactions with naturally occurring oxidants such as hydroxyl radicals (•OH). These highly reactive species can initiate the degradation of organic compounds in the atmosphere, water, and soil. The reaction of hydroxyl radicals with this compound would likely involve addition to the double bond or hydrogen abstraction from the ethyl group or the cyclohexene ring, leading to the formation of various oxygenated products and eventual mineralization to carbon dioxide and water.

The table below summarizes the potential chemical degradation pathways for this compound in environmental settings.

| Degradation Mechanism | Environmental Compartment | Potential Products | Influencing Factors |

|---|---|---|---|

| Photolysis (Photodimerization, Photo-oxidation) | Surface Waters, Soil Surface | Cyclobutane dimers, smaller oxygenated compounds | Sunlight intensity, presence of photosensitizers |

| Oxidation (e.g., by hydroxyl radicals) | Atmosphere, Water, Soil | Hydroxylated and carbonylated derivatives, ring-opened products | Concentration of oxidants, temperature |

| Hydrolysis | Water, Soil | Ring-opened products (likely slow) | pH, temperature |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of cyclohexenone derivatives often relies on the Robinson annulation, a powerful tool for ring formation that involves a Michael addition followed by an aldol (B89426) condensation. wikipedia.orgbyjus.com While effective, traditional Robinson annulation protocols can have environmental drawbacks. Future research will likely focus on greener and more sustainable alternatives.

One promising avenue is the development of solvent-free reaction conditions. For instance, enantioselective Robinson annulation reactions have been successfully carried out in a solid-liquid phase without the use of solvents, which is a significant step towards cleaner synthesis. ias.ac.in Further exploration of solid-state and mechanochemical syntheses could lead to even more environmentally benign processes for preparing 3-ethylcyclohex-2-en-1-one.

Photocatalysis represents another burgeoning field for the sustainable synthesis of enones and their derivatives. nih.govbeilstein-journals.org Visible-light-mediated reactions, often employing ruthenium or iridium photocatalysts, can enable novel transformations under mild conditions. nih.govacs.org Research into photocatalytic methods for the synthesis of this compound could unlock new, energy-efficient synthetic pathways. For example, photocatalytic dehydrogenation of the corresponding saturated ketone offers a direct route to the α,β-unsaturated system.

The following table summarizes potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Key Features | Potential Advantages |

| Solvent-Free Robinson Annulation | Solid-liquid phase reaction, absence of bulk solvent. | Reduced solvent waste, potential for easier product isolation. |

| Photocatalytic Dehydrogenation | Use of visible light and a photocatalyst. | Mild reaction conditions, high atom economy. |

| Organocatalytic Michael Addition | Utilization of small organic molecules as catalysts. | Avoidance of toxic heavy metals, often milder conditions. |

Exploration of Asymmetric Catalysis with this compound and its Derivatives

The synthesis of chiral cyclohexenone skeletons is of paramount importance due to their role as versatile building blocks in the synthesis of natural products and pharmaceuticals. rsc.orgnih.gov Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of these frameworks, offering an alternative to metal-based catalysts and their potential for metal contamination in the final products. rsc.orgrsc.org

Future research will likely focus on the development of novel organocatalysts for the asymmetric synthesis and functionalization of this compound. This includes the design of more efficient and selective catalysts for key reactions such as the Michael addition and aldol condensation steps in Robinson-type annulations. researchgate.net One-pot processes, where multiple reaction steps are carried out in a single vessel, are particularly attractive for improving efficiency and reducing waste. rsc.orgrsc.org

The application of dual-catalysis systems, combining organocatalysis with transition metal catalysis, is another promising area. researchgate.net This approach can enable novel transformations that are not possible with either catalytic system alone, opening up new avenues for the asymmetric functionalization of the this compound scaffold.

Key areas for future research in the asymmetric catalysis of this compound are highlighted below:

| Research Area | Objective | Potential Impact |

| Novel Organocatalyst Design | Develop more active and selective catalysts for asymmetric transformations. | Higher enantioselectivities and yields in the synthesis of chiral derivatives. |

| One-Pot Asymmetric Syntheses | Combine multiple reaction steps into a single, efficient process. | Reduced waste, lower costs, and increased synthetic efficiency. |

| Dual-Catalysis Systems | Explore the synergistic effects of combining different catalytic modes. | Access to novel and complex chiral molecules from simple precursors. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the development of more efficient and selective synthetic methods. Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for probing the dynamics of chemical reactions on their natural timescales. nih.gov

For instance, studies on 2-cyclohexenone have utilized sub-30-fs transient absorption in the UV range to investigate its photochemical behavior. nih.gov These studies have elucidated the ultrafast decay pathways and the role of Lewis acid coordination in photochemical reactions. Similar investigations into this compound could provide valuable insights into its excited-state dynamics and photoreactivity. This knowledge could be leveraged for the development of novel photochemical transformations.

The photochemical ring-opening of cyclic dienes, such as 1,3-cyclohexadiene, has also been studied extensively using ultrafast spectroscopy, revealing reaction timescales on the order of femtoseconds. researchgate.netresearchgate.net While this compound is an enone, understanding the fundamental photophysics of related cyclic systems provides a basis for investigating its own photochemical behavior.

Future mechanistic studies could focus on:

Excited-state dynamics: Probing the lifetimes and decay pathways of the excited states of this compound and its reaction intermediates.

Solvent effects: Investigating the influence of the solvent environment on the reaction dynamics and product distributions.

Catalyst-substrate interactions: Directly observing the interaction of catalysts with this compound to understand the origins of stereoselectivity in asymmetric reactions.

Computational Design and Prediction of New Reactions and Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the design of new catalysts, and the elucidation of reaction mechanisms. rsc.org Future research on this compound will undoubtedly benefit from the increasing power and sophistication of computational methods.

Quantum-chemical calculations can be employed to rationalize experimentally observed reactivity trends and to predict the feasibility of new reactions. rsc.org For example, density functional theory (DFT) calculations can be used to model transition states and determine activation energies, providing insights into reaction pathways and selectivities. This information can guide the design of experiments and accelerate the discovery of new transformations.

Machine learning and artificial intelligence are also poised to revolutionize chemical synthesis. arxiv.org By training algorithms on large datasets of known reactions, it is possible to predict the products of new reactions with increasing accuracy. escholarship.org Such tools could be used to explore the vast chemical space around this compound, identifying promising new derivatives and reactions for experimental investigation.

The computational design of enzymes and other protein-based catalysts for reactions involving enones is another exciting frontier. nih.gov By creating tailored active sites, it may be possible to achieve unprecedented levels of selectivity and efficiency for the transformation of this compound and its derivatives.

The table below outlines key computational approaches for future research:

| Computational Approach | Application | Desired Outcome |

| Quantum Chemistry (e.g., DFT) | Modeling reaction mechanisms and transition states. | Rationalization of reactivity and prediction of new reaction pathways. |

| Machine Learning/AI | Predicting reaction outcomes from reactant structures. | High-throughput screening of potential reactions and discovery of novel transformations. |

| Computational Enzyme Design | Creating novel protein catalysts with tailored active sites. | Highly selective and efficient biocatalytic routes to valuable derivatives. |

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-Ethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of cyclohex-2-en-1-one using ethyl halides (e.g., ethyl iodide) under anhydrous conditions with a strong base (e.g., NaH or KOtBu). Optimization involves varying solvents (THF, DMF), temperature (0–60°C), and stoichiometry to maximize yield. Kinetic studies (e.g., monitoring via GC-MS) help identify rate-limiting steps. Cross-validation with databases like PubChem ensures reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze H and C spectra to confirm the ethyl substituent’s position and enone conjugation. Compare chemical shifts with NIST reference data .

- IR : Validate carbonyl (C=O) stretching (~1700 cm) and C=C (enone) vibrations (~1600 cm).

- Mass Spectrometry : Confirm molecular ion ([M]) and fragmentation patterns (e.g., loss of ethyl group).

- Document all data in alignment with IUPAC guidelines and institutional protocols .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Meta-Analysis : Apply heterogeneity metrics (e.g., , ) to assess variability across studies. High (>50%) suggests significant inconsistency, warranting subgroup analysis (e.g., solvent purity, measurement techniques) .

- Cross-Validation : Use authoritative sources like NIST Chemistry WebBook for thermodynamic data (e.g., vapor pressure, enthalpy of formation). Replicate experiments under standardized conditions .

Q. What computational strategies are effective for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Software like Gaussian or ORCA can simulate transition states.

- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible pathways and compare with experimental outcomes .

- Validate predictions with kinetic isotope effects (KIEs) or isotopic labeling studies .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to evaluate critical parameters (catalyst loading, solvent volume). Monitor exothermicity via calorimetry to avoid side reactions.

- Purification Protocols : Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent screening) to maintain purity (>98%).

- Documentation : Follow Beilstein Journal guidelines, including raw data in supplementary materials and explicit reagent batch numbers .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing kinetic data from this compound reactions?

- Methodological Answer :

- Nonlinear Regression : Fit time-course data to rate laws (e.g., pseudo-first-order) using tools like MATLAB or Python’s SciPy.

- Error Analysis : Report confidence intervals (95%) and use ANOVA to compare catalytic systems.

- Visualization : Use Arrhenius plots (ln(k) vs. 1/T) to derive activation energies, ensuring axis labels adhere to SI units .

Q. How can systematic reviews on this compound’s bioactivity avoid database bias?

- Methodological Answer :

- Multi-Database Searches : Combine PubMed, Web of Science, and Reaxys. Avoid overreliance on Google Scholar due to its low reproducibility .

- Search Strings : Use Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") and document exact queries.

- Inclusion/Exclusion Criteria : Predefine thresholds for study quality (e.g., peer-reviewed journals, ≥3 replicates) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.